(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid (2S)-2-Amino-4-hydroxy-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819964
InChI: InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1
SMILES:
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17819964

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid -

Specification

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name (2S)-2-amino-4-hydroxy-3-methylbutanoic acid
Standard InChI InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1
Standard InChI Key YMRZLZUJZNHRLO-BKLSDQPFSA-N
Isomeric SMILES CC(CO)[C@@H](C(=O)O)N
Canonical SMILES CC(CO)C(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid (CAS 906326-62-3) has the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Its IUPAC name specifies the (2S) configuration, indicating the stereocenter at the second carbon, while the hydroxyl group occupies the fourth position on the branched chain. The compound’s structure is defined by the following features:

  • A carboxylic acid group at position 1.

  • An amino group at position 2 (S-configuration).

  • A hydroxyl group at position 4.

  • A methyl branch at position 3.

This arrangement confers distinct polarity and hydrogen-bonding capacity compared to linear amino acids like serine or threonine.

Comparative Physicochemical Properties

While direct measurements for (2S)-2-amino-4-hydroxy-3-methylbutanoic acid are sparse, data from its enantiomer and structural analogs provide foundational insights. For example, (R)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 2280-28-6) exhibits a density of 1.2 g/cm³, a boiling point of 317.3°C, and a melting point of 200–202°C . These properties suggest high thermal stability, likely shared by the 4-hydroxy variant due to similar molecular symmetry and hydrogen-bonding networks.

Table 1: Physicochemical Properties of Related Compounds

Property(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid (R)-2-Amino-3-hydroxy-3-methylbutanoic acid
Molecular FormulaC₅H₁₁NO₃C₅H₁₁NO₃
Molecular Weight (g/mol)133.15133.15
Boiling Point (°C)Not reported317.3
Melting Point (°C)Not reported200–202
Density (g/cm³)Not reported1.2

Synthesis and Structural Modification

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected derivative of this compound, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, is synthesized via tert-butoxycarbonyl (Boc) protection strategies, which stabilize the amino group during peptide coupling reactions . While the 4-hydroxy variant’s synthesis is less documented, analogous methods likely involve:

  • Enantioselective alkylation of glycine equivalents to install the methyl branch.

  • Hydroxylation at position 4 using oxidizing agents like potassium permanganate or enzymatic catalysts.

  • Protection/deprotection cycles to isolate the target stereoisomer .

Biochemical and Pharmacological Applications

Peptide Engineering and Stability Enhancement

Incorporating (2S)-2-amino-4-hydroxy-3-methylbutanoic acid into peptides introduces conformational constraints that enhance proteolytic resistance. The hydroxyl group at position 4 facilitates intramolecular hydrogen bonds, stabilizing β-turn structures—a feature exploited in cyclic peptide drugs targeting G-protein-coupled receptors (GPCRs) . For example, replacing L-serine with this analog in somatostatin mimetics improved metabolic stability by 40% in rodent models .

ApplicationMechanismEvidence Source
Peptide TherapeuticsConformational stabilization
FGFR InhibitorsKinase domain interaction
Metabolic Disorder TreatmentsEnzyme substrate analog

Industrial and Cosmetic Applications

Cosmetic Formulations

The compound’s hydroxyl group enhances water-binding capacity, making it a candidate for moisturizing agents. In vitro studies on similar β-hydroxy amino acids demonstrate collagen synthesis stimulation in human dermal fibroblasts, suggesting anti-aging potential .

Food Additives

As a non-proteinogenic amino acid, it may serve as a flavor enhancer or nutraceutical. Its branched structure resists Maillard reactions, preserving functionality under high-temperature processing .

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